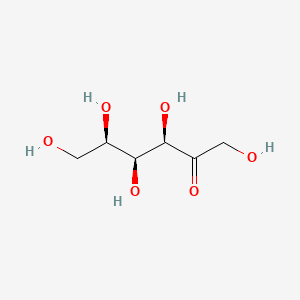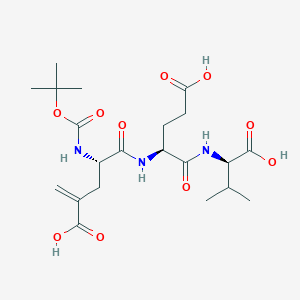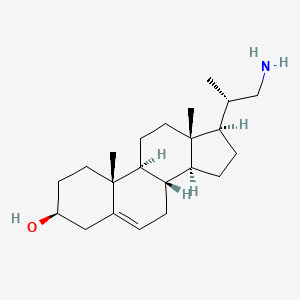
D-sorbosa
Descripción general
Descripción
D-sorbose is a ketose belonging to the group of sugars known as monosaccharides . It has a molecular formula of C6H12O6 . It is used in the commercial production of Vitamin C (ascorbic acid) .
Molecular Structure Analysis
D-sorbose has a molecular formula of C6H12O6, an average mass of 180.156 Da, and a monoisotopic mass of 180.063385 Da . It has 3 defined stereocentres .
Chemical Reactions Analysis
D-sorbose is involved in the production of ascorbic acid or Vitamin C via fermentation of D-sorbitol . Another study mentioned the use of D-sorbose in the whole-cell cascade synthesis of D-allulose from glycerol and D-glyceraldehyde .
Physical And Chemical Properties Analysis
D-sorbose has a density of 1.6±0.1 g/cm3, a boiling point of 551.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.4 mmHg at 25°C . It also has an enthalpy of vaporization of 95.6±6.0 kJ/mol and a flash point of 301.5±26.6 °C .
Aplicaciones Científicas De Investigación
Industria alimentaria: Edulcorante bajo en calorías
La D-sorbosa se utiliza como precursor en la producción de otros azúcares raros como la D-tagatosa {svg_1}, que es un edulcorante bajo en calorías con posibles beneficios para la salud. Se utiliza en varios productos alimenticios para proporcionar dulzura sin el alto contenido calórico de los azúcares tradicionales.
Industria farmacéutica: Síntesis de fármacos
En productos farmacéuticos, la this compound sirve como bloque de construcción para la síntesis de fármacos antivirales y anticancerígenos {svg_2}. Su estructura química única la hace adecuada para crear moléculas complejas que se utilizan en la medicación.
Atención médica: Suplementos dietéticos
La this compound está involucrada en la producción de suplementos dietéticos debido a sus efectos fisiológicos, como las posibles propiedades antiinflamatorias y antioxidantes {svg_3}. Estos suplementos tienen como objetivo proporcionar beneficios para la salud más allá de la nutrición básica.
Nutraceúticos: Efectos promotores de la salud
Como nutracéutico, la this compound se está estudiando por sus efectos promotores de la salud, incluida la posibilidad de mejorar la resistencia a la insulina y regular el metabolismo glucolípido {svg_4}. Esta aplicación es particularmente relevante dadas las crecientes preocupaciones sobre las enfermedades metabólicas.
Biotransformación enzimática
La this compound es un sustrato clave en los procesos de biotransformación enzimática. Se utiliza en reacciones enzimáticas para producir otros azúcares raros mediante métodos como la estrategia de Izumoring, que es significativa para la producción industrial de azúcar {svg_5}.
Investigación sobre la absorción intestinal
Estudios recientes han investigado la absorción intestinal de this compound, revelando que probablemente se transporta a través del transportador de glucosa tipo 5 (GLUT5) pero no del cotransportador de glucosa dependiente de sodio 1 (SGLT1) en el intestino delgado de las ratas {svg_6}. Esta investigación proporciona información sobre cómo la this compound y los azúcares similares son metabolizados por el cuerpo.
Safety and Hazards
Mecanismo De Acción
Target of Action
D-Sorbose, a rare sugar, primarily targets the disaccharidase enzyme in the body . This enzyme is responsible for breaking down complex sugars into simpler forms. D-Sorbose’s interaction with this enzyme can influence the body’s glucose and insulin levels .
Mode of Action
D-Sorbose acts by inhibiting the activity of disaccharidase . This inhibition results in a suppressive action on postprandial (after meal) blood levels of glucose and insulin in the body . This means that D-Sorbose can potentially regulate blood sugar levels, making it a compound of interest for managing conditions like diabetes.
Biochemical Pathways
It is known that d-sorbose can be converted to l-sorbose by the enzyme d-tagatose 3-epimerase . This conversion is part of the carbohydrate metabolism pathway, which plays a crucial role in energy production and other metabolic processes in the body.
Result of Action
The primary result of D-Sorbose’s action is the potential suppression of postprandial elevation of blood glucose and improvement of glycaemic control . This could have significant implications for managing blood sugar levels and preventing lifestyle-related diseases such as type 2 diabetes .
Análisis Bioquímico
Biochemical Properties
D-sorbose plays a significant role in various biochemical reactions. It is involved in the epimerization process, where D-tagatose 3-epimerase catalyzes the conversion of D-tagatose to D-sorbose . This enzyme also recognizes D-fructose as a substrate for D-allulose production . The optimal temperature and pH for the activity of D-tagatose 3-epimerase are 50°C and 8.0, respectively . The enzyme’s active site includes a hydrogen bond network with Mn2+ and specific amino acid residues that regulate the catalytic reaction .
Cellular Effects
D-sorbose has been shown to influence various cellular processes. In studies involving Sprague-Dawley rats, dietary supplementation of D-sorbose significantly lowered serum insulin levels without affecting glucose levels . This suggests that D-sorbose may improve glucose metabolism by reducing insulin secretion . Additionally, the relative weight of the cecum increased significantly in the D-sorbose group, indicating potential effects on gut health .
Molecular Mechanism
At the molecular level, D-sorbose exerts its effects through enzyme interactions. D-tagatose 3-epimerase catalyzes the reversible interconversion of D-tagatose and D-sorbose . The enzyme’s active site includes specific amino acid residues that form a unique interaction with the substrate, facilitating the epimerization process . This interaction is crucial for the enzyme’s catalytic activity and the subsequent production of D-sorbose .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-sorbose have been observed over time. Studies have shown that D-sorbose is stable under moderate reaction conditions and can be efficiently produced through enzymatic pathways . Long-term effects on cellular function have been noted, particularly in terms of glucose metabolism and insulin secretion
Dosage Effects in Animal Models
The effects of D-sorbose vary with different dosages in animal models. In studies with Sprague-Dawley rats, a 3% D-sorbose diet significantly lowered serum insulin levels without affecting glucose levels . This indicates a threshold effect where D-sorbose can improve glucose metabolism at specific dosages
Metabolic Pathways
D-sorbose is involved in several metabolic pathways. It is produced from D-tagatose through the action of D-tagatose 3-epimerase . This enzyme also catalyzes the conversion of D-fructose to D-allulose, indicating its role in the broader metabolic network of rare sugars . The involvement of D-sorbose in these pathways highlights its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, D-sorbose is transported and distributed through specific mechanisms. The enzyme D-tagatose 3-epimerase plays a crucial role in the production and localization of D-sorbose
Subcellular Localization
The subcellular localization of D-sorbose is influenced by its interactions with enzymes and other biomolecules. D-tagatose 3-epimerase, which catalyzes the production of D-sorbose, is localized in specific cellular compartments
Propiedades
IUPAC Name |
(3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-PYWDMBMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018679 | |
| Record name | D-sorbose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3615-56-3, 3615-39-2 | |
| Record name | D-Sorbose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-Sorbose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sorbose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorbose, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-sorbose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Sorbose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SORBOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ09461NJS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-[(2R,3S,4S)-4-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B1201657.png)
![(4r,7r,7Ar,9ar)-4-hydroxy-4-(hydroxymethyl)-6,7-dimethyl-3-oxo-1,3,4,7,7a,9a-hexahydropentaleno[1,6a-c]pyran-9-carboxylic acid](/img/structure/B1201658.png)

![(2S)-2-[[4-[2-(2,4-diamino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B1201660.png)





